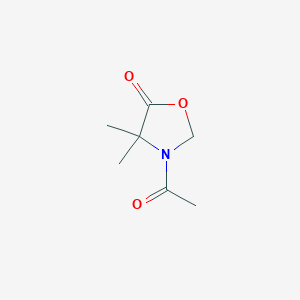
3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-one, also known as oxazolidinone, is a heterocyclic organic compound with a five-membered ring containing nitrogen and oxygen atoms. It is a white crystalline solid with a melting point of 150-152 °C and is soluble in polar solvents such as water, methanol, and ethanol. Oxazolidinone has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-onee involves the inhibition of bacterial protein synthesis by binding to the bacterial ribosome. The compound binds to the 50S subunit of the ribosome, which prevents the formation of the initiation complex and inhibits the elongation of the polypeptide chain. This leads to the inhibition of bacterial growth and the eventual death of the bacteria.
Effets Biochimiques Et Physiologiques
Oxazolidinone has been shown to have low toxicity and minimal side effects in animals and humans. However, prolonged use of the compound may lead to the development of bacterial resistance, which can reduce its effectiveness as an antibacterial agent. In addition, 3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-onee has been shown to have some inhibitory effects on mitochondrial protein synthesis, which may lead to mitochondrial dysfunction and toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-onee in lab experiments include its high purity, stability, and low toxicity. The compound is also readily available and can be synthesized using simple methods. However, the limitations of using 3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-onee include its potential for bacterial resistance and its inhibitory effects on mitochondrial protein synthesis, which can affect the results of certain experiments.
Orientations Futures
There are several future directions for the research and development of 3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-onee. One direction is the synthesis of new derivatives with improved antibacterial activity and reduced toxicity. Another direction is the development of 3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-onee-based materials with unique properties for various applications. Additionally, the use of 3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-onee as a pesticide in agriculture is an area that requires further research to optimize its effectiveness and minimize its impact on the environment.
Méthodes De Synthèse
The synthesis of 3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-onee can be achieved through various methods, such as the reaction of 2-amino-2-methyl-1-propanol with acetic anhydride, or the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with methylamine. The most common method involves the reaction of 2-amino-2-methyl-1-propanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction produces 3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-onee as the main product with a yield of around 70-80%.
Applications De Recherche Scientifique
Oxazolidinone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-onee derivatives have been developed as antibacterial agents to treat infections caused by Gram-positive bacteria. They have been shown to inhibit the protein synthesis process by binding to the bacterial ribosome, which leads to the inhibition of bacterial growth. In material science, 3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-onee has been used as a monomer to synthesize polymers with unique properties such as high thermal stability and good mechanical strength. In agriculture, 3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-onee has been used as a pesticide to control pests and diseases in crops.
Propriétés
Numéro CAS |
126118-47-6 |
|---|---|
Nom du produit |
3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-one |
Formule moléculaire |
C7H11NO3 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
3-acetyl-4,4-dimethyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-4-11-6(10)7(8,2)3/h4H2,1-3H3 |
Clé InChI |
QCLVIYJIIMQHHD-UHFFFAOYSA-N |
SMILES |
CC(=O)N1COC(=O)C1(C)C |
SMILES canonique |
CC(=O)N1COC(=O)C1(C)C |
Synonymes |
5-Oxazolidinone, 3-acetyl-4,4-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



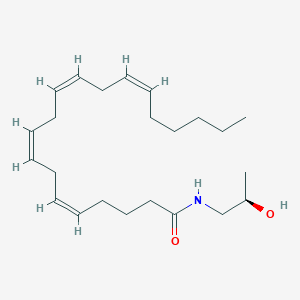
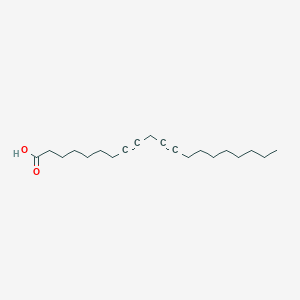
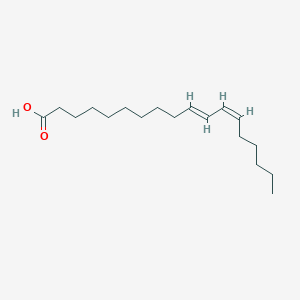
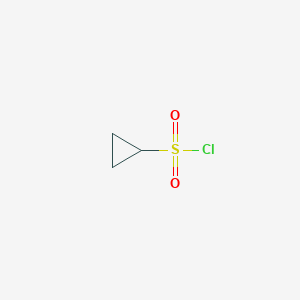
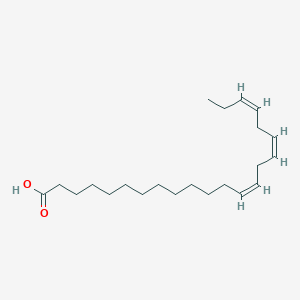
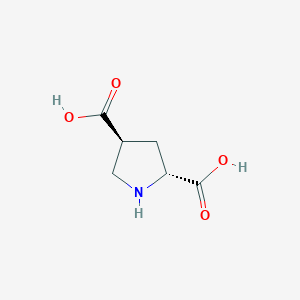
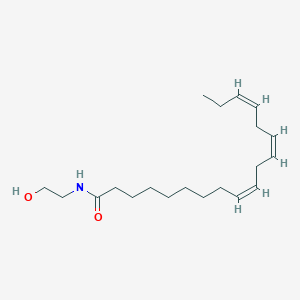
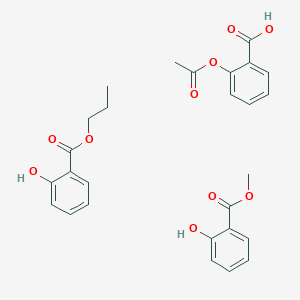
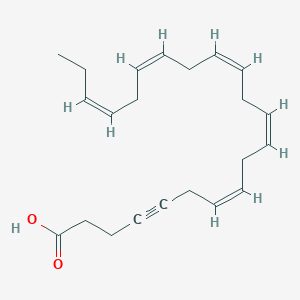
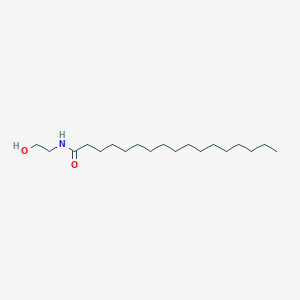
![1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B164286.png)
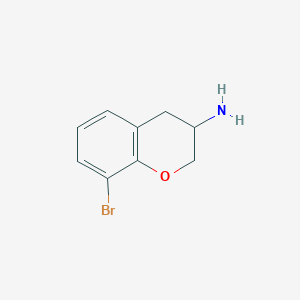
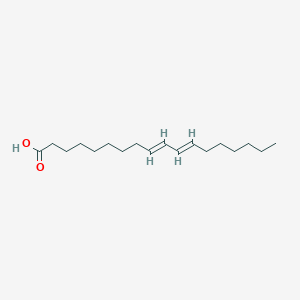
![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B164294.png)